

A Technical Guide to the Molecular Structure and Chemical Properties of Ioxynil Octanoate

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Compound of Interest

Compound Name: *Ioxynil octanoate*

Cat. No.: *B166217*

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This document provides a comprehensive technical overview of the molecular structure, chemical properties, and mechanism of action of **ioxynil octanoate**. It includes detailed tables of quantitative data, experimental protocols for its analysis, and diagrams illustrating its synthesis and biological activity.

Molecular Structure and Identification

Ioxynil octanoate is a nitrile herbicide belonging to the hydroxybenzonitrile chemical class.^[1] Structurally, it is the octanoate ester of ioxynil, formed by the esterification of the hydroxyl group of ioxynil with octanoic acid.^{[2][3]} This modification enhances its lipophilicity, which improves formulation stability and uptake by plants.^[4] The IUPAC name for this compound is 4-cyano-2,6-diiodophenyl octanoate.^{[1][2][5]}

Table 1: Chemical and Structural Identifiers for **Ioxynil Octanoate**

Identifier	Value	Source(s)
IUPAC Name	4-cyano-2,6-diiodophenyl octanoate	[2][5]
CAS Number	3861-47-0	[2][5]
Molecular Formula	C ₁₅ H ₁₇ I ₂ NO ₂	[2][5]
Canonical SMILES	CCCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I	[2]
InChIKey	QBEXFUOWUYCXNI-UHFFFAOYSA-N	[2]

Physicochemical Properties

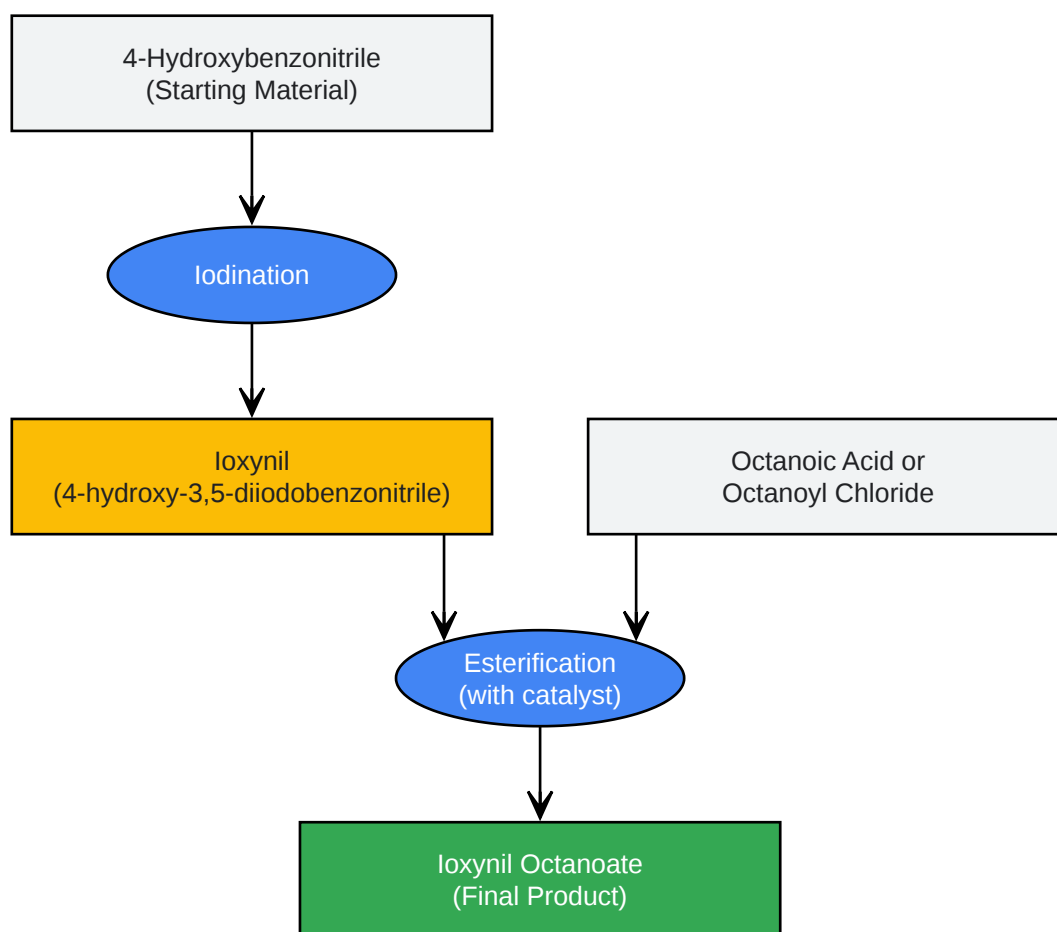
Ioxynil octanoate presents as a waxy or white solid with a slight fatty ester odor.[3][6] It is characterized by its low solubility in water and low volatility.[2][7] The compound is stable in storage but is susceptible to hydrolysis under alkaline conditions, which cleaves the ester bond to release the active herbicidal parent, ioxynil.[3][8]

Table 2: Physicochemical Data for **Ioxynil Octanoate**

Property	Value	Source(s)
Molecular Weight	497.11 g/mol	[5]
Melting Point	52-62 °C	[6][9]
Boiling Point	Decomposes before boiling; 469.5 °C at 760 mmHg (Predicted)	[2][6]
Degradation Point	240 °C	[2]
Density	1.81 g/cm ³	[6][9]
Vapor Pressure	0.9 x 10 ⁻⁴ mPa (at 20 °C)	[2]
Water Solubility	0.03 mg/L (at 20 °C, pH 7)	[2]
Octanol-Water Partition Coefficient (Log P)	5.03 - 5.7	[5][6]
Flash Point	237.8 °C	[6][9]

Synthesis and Manufacturing

The commercial production of **ioxynil octanoate** is a two-step process.[2] It begins with the synthesis of the ioxynil intermediate, which involves the controlled iodination of 4-hydroxybenzonitrile.[2][4] This intermediate is then esterified with octanoic acid or its more reactive derivative, octanoyl chloride, in the presence of a catalyst to yield the final product.[2]

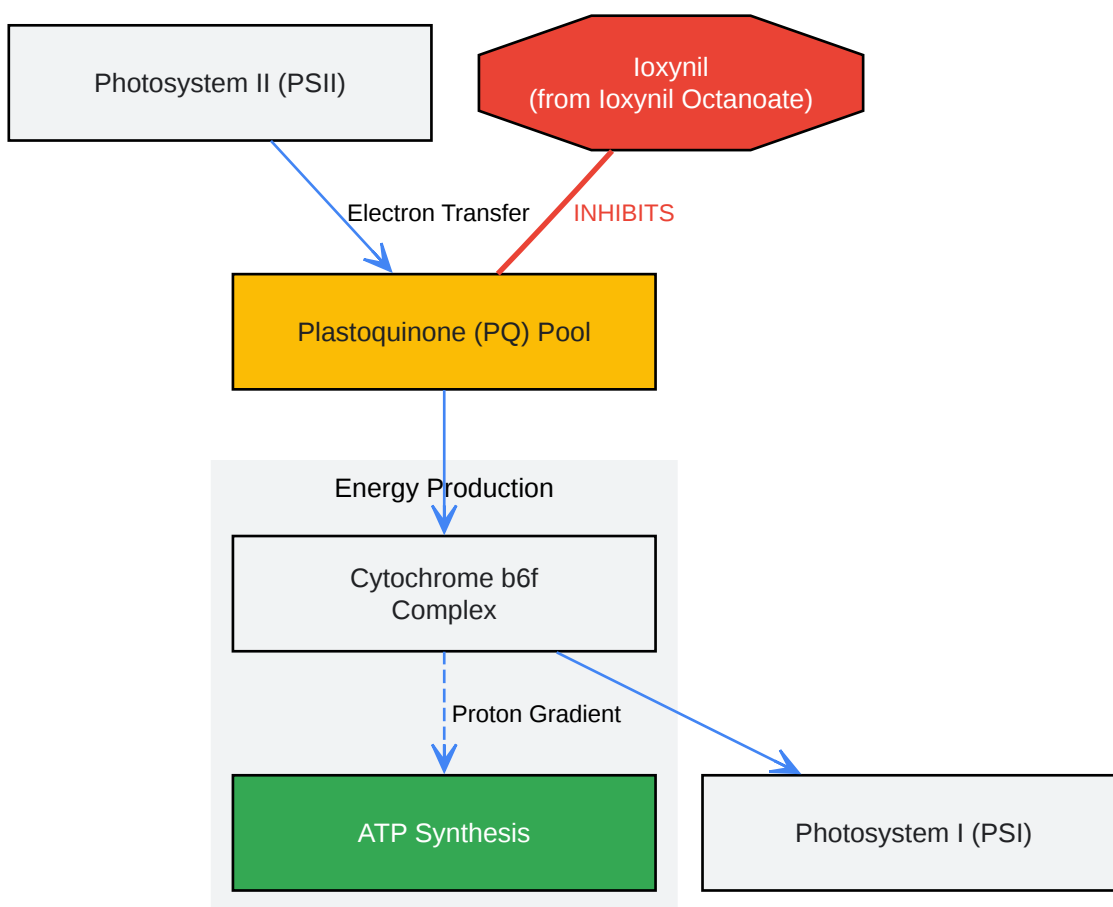


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Caption: Commercial synthesis workflow for **ioxynil octanoate**.

Mechanism of Action

Ioxynil octanoate functions as a selective contact pro-herbicide.[2] After application, it is hydrolyzed to ioxynil, the active compound.[8] Ioxynil inhibits photosynthesis in susceptible broadleaf weeds by targeting Photosystem II (PSII) of the photosynthetic electron transport chain.[2][4] Specifically, it acts as an uncoupler of oxidative phosphorylation and inhibits photophosphorylation, which disrupts the plant's ability to produce ATP and ultimately leads to cell death.[8][10] This inhibition causes a rapid collapse of tissue, which becomes necrotic within hours or days.[8]



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Caption: Inhibition of the photosynthetic electron transport chain by Ioxynil.

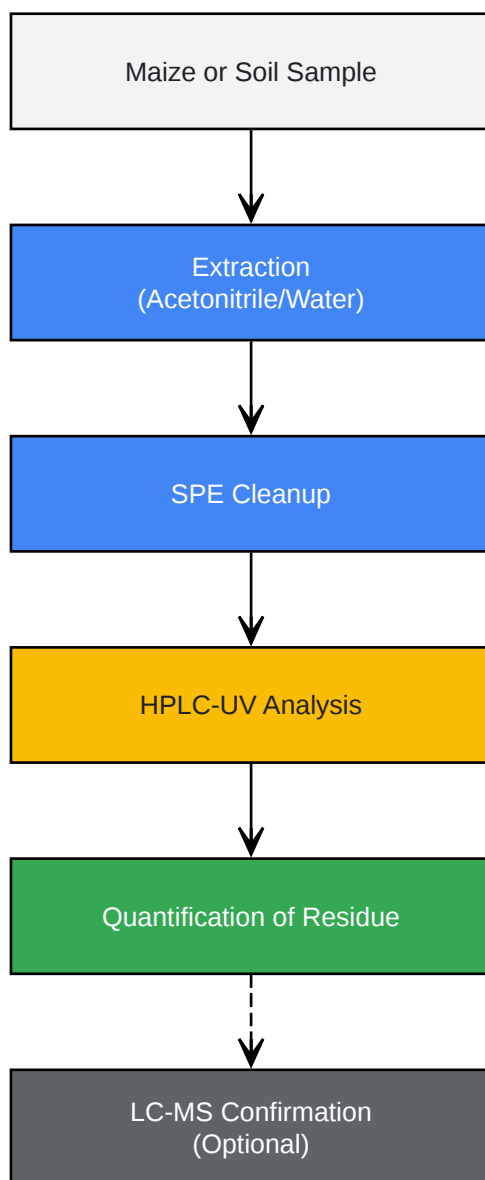
Experimental Protocols

Protocol 1: Residue Analysis in Maize and Soil via HPLC-UV

This protocol is adapted from a validated method for the determination of **ioxynil octanoate** residues in environmental samples.^[11]

- Sample Extraction:
 - Homogenize a representative sample (e.g., 10 g of soil or maize).
 - Add a mixture of acetonitrile and deionized water.

- Extract the sample using ultrasonication or mechanical shaking.
- Centrifuge the mixture and collect the supernatant.
- Solid Phase Extraction (SPE) Cleanup:
 - Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.
 - Load the sample extract onto the cartridge.
 - Wash the cartridge with a polar solvent mixture to remove interferences.
 - Elute the **ioxynil octanoate** with a non-polar solvent like acetonitrile.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
- HPLC-UV Analysis:
 - Instrument: High-Performance Liquid Chromatograph with a UV detector.
 - Column: C18 reverse-phase column.
 - Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.
 - Detection: Monitor the column effluent at the wavelength of maximum absorbance for **ioxynil octanoate**.
 - Quantification: Compare the peak area of the sample to a calibration curve prepared from analytical standards.[\[12\]](#)
 - Confirmation: Confirm the identity of the analyte in positive samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[\[11\]](#)



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